

A Comparative Analysis of S1PR2 Agonists for Researchers

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Compound of Interest

Compound Name: CYM-5482

Cat. No.: B15571224

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This guide provides a detailed comparative analysis of selective agonists for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available agonists, their performance based on experimental data, and detailed methodologies for key assays.

Introduction to S1PR2 and its Agonists

Sphingosine-1-phosphate (S1P) is a bioactive lipid that exerts its effects through a family of five G protein-coupled receptors, S1PR1-5.^[1] S1PR2, in particular, is widely expressed and plays a crucial role in regulating diverse cellular processes, including cell migration, proliferation, and survival.^[1]^[2] Upon activation, S1PR2 couples to multiple G protein families, including Gi/o, Gq, and G12/13, initiating a cascade of downstream signaling events.^[2]^[3] The development of selective S1PR2 agonists is of significant interest for elucidating the receptor's function and for its therapeutic potential in various diseases.^[1] This guide focuses on the comparative analysis of currently identified selective S1PR2 agonists.

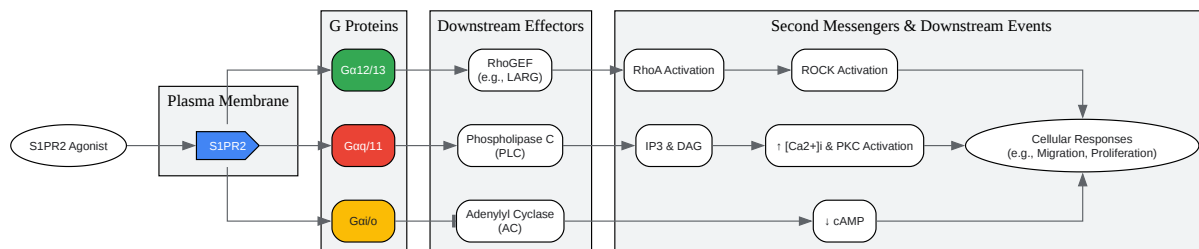
Quantitative Performance of S1PR2 Agonists

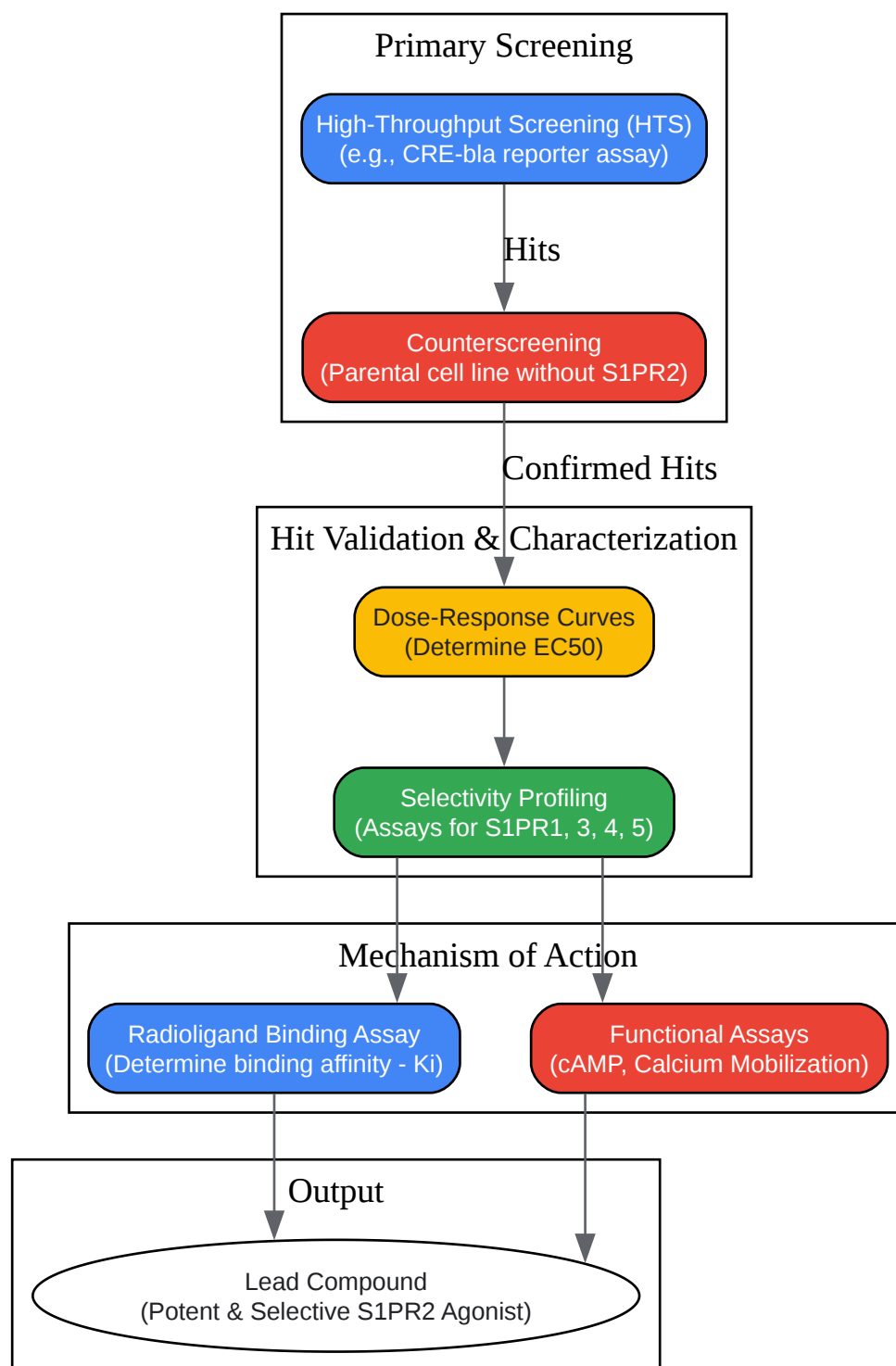
The following table summarizes the quantitative data for known selective S1PR2 agonists. Potency is typically measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in functional assays.

| Compound Name | Agonist Type | Potency (EC50/IC50) | Selectivity | Assay Method | Reference |
|-------------------------|--|---------------------|---|------------------------|---|
| CYM-5520 | Allosteric Agonist | EC50: 0.48 μ M | Highly selective for S1PR2 over S1PR1, S1PR3, S1PR4, and S1PR5. | CRE-bla reporter assay | [4] [5] [6] |
| EC50: 1.6 μ M | cAMP biosensor assay | [4] | | | |
| XAX-162 | Agonist | EC50: 0.55 μ M | Highly selective for S1PR2 over S1PR1, S1PR3, S1PR4, and S1PR5. | Not specified | [4] |
| Endogenous Ligand (S1P) | Orthosteric Agonist | EC50: 10 nM | Binds to all S1P receptor subtypes. | cAMP biosensor assay | [4] |
| IC50: 25 nM | Radioligand binding assay ([³³ P]-S1P) | [4] | | | |

S1PR2 Signaling Pathways

S1PR2 activation initiates a complex network of intracellular signaling pathways due to its ability to couple to multiple G protein subtypes. The diagram below illustrates the primary signaling cascades activated by S1PR2.





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